N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide is an organic compound that features a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a propanamide moiety with a p-tolylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions of alkynes with sulfur sources.
Introduction of the propanamide moiety: This step involves the reaction of the benzo[b]thiophene derivative with a suitable amide precursor under appropriate conditions.
Attachment of the p-tolylthio group: This can be done through nucleophilic substitution reactions where the p-tolylthio group is introduced to the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The p-tolylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have biological activity and could be investigated for its potential as a pharmaceutical agent.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene core may play a role in binding to the target site, while the p-tolylthio and propanamide groups could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and may have similar chemical properties and applications.
Thioamide derivatives: Compounds with thioamide functional groups can have similar reactivity and biological activity.
Uniqueness
N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide is unique due to the combination of its benzo[b]thiophene core, p-tolylthio substituent, and propanamide moiety. This specific structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c1-13-2-5-16(6-3-13)21-11-9-18(20)19-15-4-7-17-14(12-15)8-10-22-17/h2-8,10,12H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOSCFXXCPZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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